Cas no 2371-35-9 (2-(3-Methylphenyl)aminoacetohydrazide)
2-(3-Methylphenyl)aminoacetohydrazide Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-(3-methylphenyl)-, hydrazide
- 2-(3-methylanilino)acetohydrazide
- 2-[(3-Methylphenyl)amino]acetohydrazide
- 2-(m-tolylamino)acetohydrazide
- AC1L711A
- CTK7F1158
- m-Tolylaminoacetic acid hydrazide
- m-Tolylamino-acetic acid hydrazide
- N-(3-Methyl-phenyl)-glycin-hydrazid
- N-< 3-Methyl-phenyl> -glycin-hydrazid
- NSC190356
- Oprea1_663845
- Oprea1_770610
- STK070482
- SB86175
- MFCD02255619
- LS-01398
- SCHEMBL21642918
- A918640
- DTXSID40307202
- BB 0240608
- 2371-35-9
- NSC-190356
- CS-0320635
- AKOS000321662
- 2-(3-Methylphenyl)aminoacetohydrazide
-
- MDL: MFCD02255619
- Inchi: 1S/C9H13N3O/c1-7-3-2-4-8(5-7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
- InChI Key: RBYRNDLIFKJKKK-UHFFFAOYSA-N
- SMILES: O=C(CNC1C=CC=C(C)C=1)NN
Computed Properties
- Exact Mass: 179.10599
- Monoisotopic Mass: 179.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 67.15
2-(3-Methylphenyl)aminoacetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M236360-250mg |
2-[(3-Methylphenyl)amino]acetohydrazide |
2371-35-9 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | M236360-500mg |
2-[(3-Methylphenyl)amino]acetohydrazide |
2371-35-9 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | M236360-1000mg |
2-[(3-Methylphenyl)amino]acetohydrazide |
2371-35-9 | 1g |
$ 720.00 | 2022-06-04 | ||
| abcr | AB405156-500 mg |
2-[(3-Methylphenyl)amino]acetohydrazide |
2371-35-9 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB405156-1 g |
2-[(3-Methylphenyl)amino]acetohydrazide |
2371-35-9 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB405156-5 g |
2-[(3-Methylphenyl)amino]acetohydrazide |
2371-35-9 | 5 g |
€907.00 | 2023-07-19 | ||
| Chemenu | CM115068-5g |
2-[(3-methylphenyl)amino]acetohydrazide |
2371-35-9 | 95% | 5g |
$600 | 2024-07-28 | |
| Chemenu | CM115068-10g |
2-[(3-methylphenyl)amino]acetohydrazide |
2371-35-9 | 95% | 10g |
$960 | 2024-07-28 | |
| Fluorochem | 060620-1g |
m-Tolylamino-acetic acid hydrazide |
2371-35-9 | 1g |
£307.00 | 2022-03-01 | ||
| Fluorochem | 060620-5g |
m-Tolylamino-acetic acid hydrazide |
2371-35-9 | 5g |
£1021.00 | 2022-03-01 |
2-(3-Methylphenyl)aminoacetohydrazide Suppliers
2-(3-Methylphenyl)aminoacetohydrazide Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-(3-Methylphenyl)aminoacetohydrazide
Introduction to 2-(3-Methylphenyl)aminoacetohydrazide (CAS No. 2371-35-9)
2-(3-Methylphenyl)aminoacetohydrazide, identified by its Chemical Abstracts Service (CAS) number 2371-35-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound’s molecular structure, comprising a phenyl ring substituted with a methyl group and connected to an aminoacetohydrazide moiety, positions it as a versatile intermediate for synthesizing more complex pharmacophores.
The chemical properties of 2-(3-Methylphenyl)aminoacetohydrazide make it particularly valuable in the synthesis of bioactive molecules. The presence of both an amine and a hydrazide functional group provides multiple sites for chemical modification, enabling the construction of diverse molecular architectures. This flexibility is crucial for designing compounds with tailored biological activities, making it a promising candidate for further exploration in drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 2-(3-Methylphenyl)aminoacetohydrazide interacts with biological targets. Studies suggest that the compound’s aromatic ring system and substituents may engage in π-stacking interactions with proteins, potentially modulating enzyme activity or receptor binding. Such insights are derived from high-throughput virtual screening (HTVS) and molecular dynamics (MD) simulations, which have become indispensable tools in modern drug design.
In the realm of medicinal chemistry, 2-(3-Methylphenyl)aminoacetohydrazide has been explored as a precursor for developing novel therapeutic agents. Its structural motif is reminiscent of several known pharmacophores, including those found in kinase inhibitors and antiviral drugs. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes implicated in inflammatory pathways. The hydrazide group, in particular, is a well-documented pharmacophore in medicinal chemistry, often contributing to binding affinity and metabolic stability.
The synthesis of 2-(3-Methylphenyl)aminoacetohydrazide typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The introduction of the methyl substituent at the 3-position of the phenyl ring enhances the compound’s lipophilicity, which can be advantageous for membrane permeability and oral bioavailability. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
Research published in recent years highlights the utility of 2-(3-Methylphenyl)aminoacetohydrazide in addressing unmet medical needs. For example, studies have demonstrated its role as a scaffold for developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular signaling but are challenging to modulate with traditional small-molecule drugs due to their large binding surfaces. The structural features of 2-(3-Methylphenyl)aminoacetohydrazide provide a basis for designing molecules that can selectively disrupt these interactions.
The hydrazide moiety in 2-(3-Methylphenyl)aminoacetohydrazide also lends itself to further functionalization through condensation reactions with carbonyl compounds. This reaction yields hydrazones, which are versatile intermediates in organic synthesis. Hydrazones have been widely used in the preparation of heterocyclic compounds and have demonstrated efficacy as antitumor agents. By leveraging these transformations, chemists can generate libraries of derivatives with diverse biological profiles.
From a computational perspective, the pharmacokinetic properties of 2-(3-Methylphenyl)aminoacetohydrazide have been scrutinized using predictive modeling tools. These studies aim to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles early in the drug discovery process. By integrating experimental data with computational predictions, researchers can prioritize candidates for further development based on their potential for clinical success.
The role of 2-(3-Methylphenyl)aminoacetohydrazide extends beyond academic research; it also holds industrial relevance. Pharmaceutical companies often utilize such intermediates in large-scale synthesis programs due to their structural complexity and functional diversity. The demand for high-quality starting materials like this compound underscores its importance in the global pharmaceutical supply chain.
In conclusion,2-(3-Methylphenyl)aminoacetohydrazide (CAS No. 2371-35-9) represents a compelling example of how structural innovation can drive advancements in drug discovery. Its unique chemical properties and synthetic accessibility make it a valuable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for this compound, its significance is likely to grow further within the pharmaceutical industry.
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